![molecular formula C27H27N3OS B11707901 N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide CAS No. 312758-86-4](/img/structure/B11707901.png)
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-methylphenyl hydrazine with carbon disulfide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with 4’-pentyl-[1,1’-biphenyl]-4-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the replication of bacterial or cancer cells by interfering with DNA replication processes. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-thiol
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of a pentyl group and a biphenyl moiety. These features enhance its lipophilicity and potential interactions with biological membranes, making it a promising candidate for various applications.
Properties
CAS No. |
312758-86-4 |
|---|---|
Molecular Formula |
C27H27N3OS |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C27H27N3OS/c1-3-4-5-9-20-11-13-21(14-12-20)22-15-17-23(18-16-22)25(31)28-27-30-29-26(32-27)24-10-7-6-8-19(24)2/h6-8,10-18H,3-5,9H2,1-2H3,(H,28,30,31) |
InChI Key |
HWMWPXUZSRGHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)
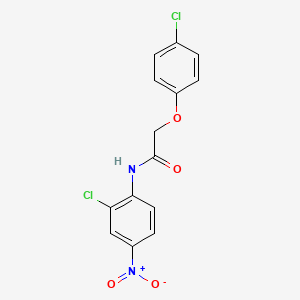

![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)


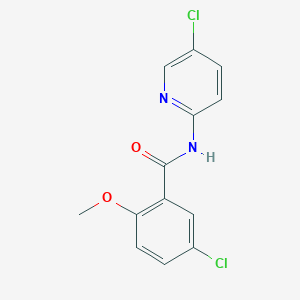
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)
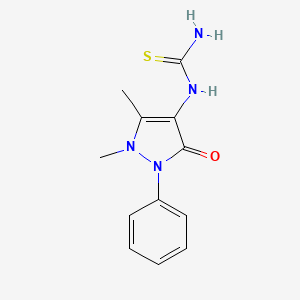
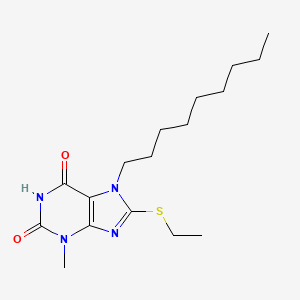
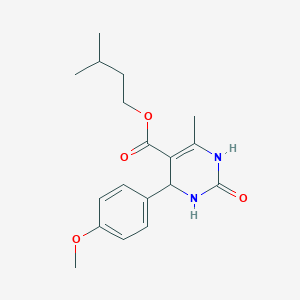
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
